molecular formula C12H20O B14693028 7-Dodecyn-6-one CAS No. 28884-88-0

7-Dodecyn-6-one

Cat. No.: B14693028
CAS No.: 28884-88-0
M. Wt: 180.29 g/mol
InChI Key: FDVRWEJPVWVEDC-UHFFFAOYSA-N
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Description

7-Dodecyn-6-one is an organic compound with the molecular formula C₁₂H₂₀O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a carbonyl group (C=O) at the sixth position and a triple bond at the seventh position of the carbon chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dodecyn-6-one can be achieved through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. Another method includes the hydroboration-oxidation of terminal alkynes to yield the corresponding alcohol, followed by oxidation to form the ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Dodecyn-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Dodecyn-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Dodecyn-6-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Dodecyn-6-one is unique due to its specific positioning of the carbonyl group and triple bond, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

CAS No.

28884-88-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodec-7-yn-6-one

InChI

InChI=1S/C12H20O/c1-3-5-7-9-11-12(13)10-8-6-4-2/h3-8,10H2,1-2H3

InChI Key

FDVRWEJPVWVEDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C#CCCCC

Origin of Product

United States

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